molecular formula C14H13N3O2 B11052303 1-butyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione

1-butyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione

Cat. No.: B11052303
M. Wt: 255.27 g/mol
InChI Key: GDKVFPQHWAZYMO-UHFFFAOYSA-N
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Description

1-butyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a heterocyclic compound that features a naphthalene ring fused with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-butyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione can be synthesized through a metal-free domino [3 + 2] cycloaddition reaction. This method involves the reaction of naphthoquinone with an azide and an alkyne under mild conditions. The key features of this synthesis include the use of easily available starting materials, good atom economy, and eco-friendly characteristics .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and scalable synthetic routes are typically applied. This involves optimizing reaction conditions to maximize yield and minimize waste, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-butyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the naphthalene or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are employed.

Major Products

The major products formed from these reactions include various substituted naphthoquinones, amines, and halogenated derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-butyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.

    Industry: It is used in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism by which 1-butyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione exerts its effects involves interactions with various molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. Additionally, the naphthoquinone moiety can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of the butyl group enhances its lipophilicity, making it more suitable for certain biological applications compared to its unsubstituted counterparts.

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

3-butylbenzo[f]benzotriazole-4,9-dione

InChI

InChI=1S/C14H13N3O2/c1-2-3-8-17-12-11(15-16-17)13(18)9-6-4-5-7-10(9)14(12)19/h4-7H,2-3,8H2,1H3

InChI Key

GDKVFPQHWAZYMO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)N=N1

Origin of Product

United States

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